molecular formula C13H16N2O4S B12231633 N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B12231633
M. Wt: 296.34 g/mol
InChI Key: ABWMNWQNDBLBDQ-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dioxane ring, a benzothiazole moiety, and a sulfonamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 1,4-dioxane with benzothiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of a dioxane ring, benzothiazole moiety, and sulfonamide group.

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H16N2O4S/c1-15(8-10-9-18-6-7-19-10)13-11-4-2-3-5-12(11)20(16,17)14-13/h2-5,10H,6-9H2,1H3

InChI Key

ABWMNWQNDBLBDQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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